An In-depth Technical Guide to the Structural Analysis of (1R,2R)-2-(Dimethylamino)cyclopentanol
An In-depth Technical Guide to the Structural Analysis of (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Physicochemical Properties
(1R,2R)-2-(Dimethylamino)cyclopentanol, with the chemical formula C7H15NO, is a colorless, flammable liquid with a characteristic amine odor.[1] It is soluble in water and organic solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C7H15NO | [1] |
| Molecular Weight | 129.20 g/mol | [2] |
| Melting Point | -2°C to -1°C | [1] |
| Boiling Point | 144°C to 147°C | [1] |
| Computed XLogP3 | 0.6 | [3] |
| Topological Polar Surface Area | 23.5 Ų | [3] |
Synthesis and Stereochemistry
The synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol is typically achieved through the reaction of a suitable cyclopentanol precursor with dimethylamine.[1] The stereochemistry is crucial and is often established from a chiral starting material or through chiral resolution.
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for chiral amino alcohols.
Caption: General workflow for the synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol.
Conformational Analysis
The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair). The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. For (1R,2R)-2-(Dimethylamino)cyclopentanol, a trans-diaxial or trans-diequatorial arrangement of the hydroxyl and dimethylamino groups is possible, with the diequatorial conformer generally being more stable.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for (1R,2R)-2-(Dimethylamino)cyclopentanol are summarized below.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| OH | 2.0 - 4.0 | broad singlet | Hydroxyl proton |
| CH-O | 3.5 - 4.0 | multiplet | Proton on carbon bearing OH |
| CH-N | 2.5 - 3.0 | multiplet | Proton on carbon bearing N(CH₃)₂ |
| N(CH₃)₂ | 2.2 - 2.5 | singlet | Dimethylamino protons |
| CH₂ | 1.2 - 2.0 | multiplets | Cyclopentane ring protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C-O | 70 - 80 | Carbon bearing OH |
| C-N | 60 - 70 | Carbon bearing N(CH₃)₂ |
| N(CH₃)₂ | 40 - 50 | Dimethylamino carbons |
| CH₂ | 20 - 40 | Cyclopentane ring carbons |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200 - 3600 | Broad |
| C-H stretch (sp³) | 2850 - 3000 | Strong, sharp |
| C-N stretch | 1000 - 1250 | Medium |
| C-O stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Expected m/z | Comment |
| [M]+ | 129 | Molecular Ion |
| [M-CH₃]+ | 114 | Loss of a methyl group |
| [M-OH]+ | 112 | Loss of the hydroxyl group |
| [M-N(CH₃)₂]+ | 85 | Loss of the dimethylamino group |
| [C₅H₈N(CH₃)₂]+ | 112 | Alpha-cleavage |
| [C₅H₉O]+ | 85 | Alpha-cleavage |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and structural characterization of (1R,2R)-2-(Dimethylamino)cyclopentanol.
Synthesis Protocol
A representative synthetic procedure would involve the following steps:
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Reaction Setup: A solution of (1R,2R)-cyclopentene oxide in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Reagent: An excess of dimethylamine (as a solution in a compatible solvent or as a gas) is slowly added to the flask.
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure (1R,2R)-2-(Dimethylamino)cyclopentanol.
Characterization Workflow
The following diagram outlines the workflow for the structural characterization of the synthesized compound.
Caption: Workflow for the comprehensive structural analysis of the target molecule.
NMR Spectroscopy Protocol
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
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Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are acquired using standard pulse programs.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
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Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the 1D spectra are analyzed. The 2D spectra are used to establish connectivity between protons and carbons to confirm the structure.
Mass Spectrometry Protocol
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Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion (for ESI-MS) or after separation by gas chromatography (for GC-MS with EI).
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Ionization: The sample is ionized using either electron impact (EI) or electrospray ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The abundance of each ion is measured by a detector.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which helps to confirm the molecular weight and structural features.
Infrared Spectroscopy Protocol
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Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount of the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.
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Data Analysis: The positions and shapes of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups in the molecule.
Conclusion
The structural analysis of (1R,2R)-2-(Dimethylamino)cyclopentanol relies on a combination of synthetic chemistry and various spectroscopic techniques. While a dedicated, publicly available study with complete experimental data for this specific molecule is elusive, this guide provides a robust framework for its synthesis, characterization, and conformational analysis based on established chemical principles and data from analogous structures. For researchers in drug development and organic synthesis, this guide offers the necessary foundational knowledge and detailed protocols to confidently work with and characterize this important chiral building block.


